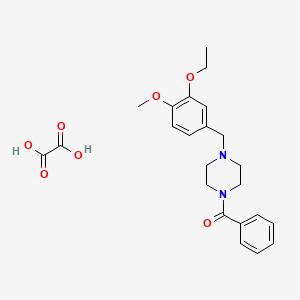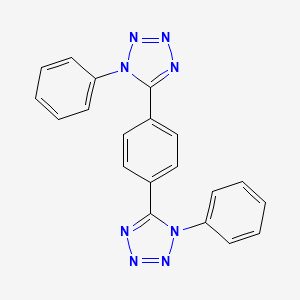![molecular formula C17H19N3O4S B5225327 1-[(4-methyl-3-nitrophenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B5225327.png)
1-[(4-methyl-3-nitrophenyl)sulfonyl]-4-phenylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-methyl-3-nitrophenyl)sulfonyl]-4-phenylpiperazine, also known as MNPP, is a chemical compound that belongs to the family of piperazine derivatives. It is a synthetic compound that has been extensively studied for its various pharmacological properties.
Mécanisme D'action
1-[(4-methyl-3-nitrophenyl)sulfonyl]-4-phenylpiperazine acts as a dopamine receptor agonist, which means it binds to dopamine receptors and activates them. This activation leads to an increase in the release of dopamine in the brain, which can help alleviate symptoms of neurological disorders such as Parkinson's disease and schizophrenia.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-[(4-methyl-3-nitrophenyl)sulfonyl]-4-phenylpiperazine include an increase in dopamine release in the brain, which can lead to an improvement in motor function and a reduction in symptoms of neurological disorders. 1-[(4-methyl-3-nitrophenyl)sulfonyl]-4-phenylpiperazine has also been shown to have an effect on other neurotransmitters such as serotonin and norepinephrine, which can have a positive impact on mood and cognition.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-[(4-methyl-3-nitrophenyl)sulfonyl]-4-phenylpiperazine in lab experiments is its high affinity for dopamine receptors, which makes it a valuable tool for studying the dopamine system in the brain. However, one limitation is that 1-[(4-methyl-3-nitrophenyl)sulfonyl]-4-phenylpiperazine is a synthetic compound, which means it may not accurately reflect the effects of natural dopamine agonists in the brain.
Orientations Futures
There are several future directions for the study of 1-[(4-methyl-3-nitrophenyl)sulfonyl]-4-phenylpiperazine. One direction is to further investigate its potential as a treatment for neurological disorders such as Parkinson's disease and schizophrenia. Another direction is to explore its use as a radioligand for imaging dopamine receptors in the brain. Additionally, further research is needed to fully understand the biochemical and physiological effects of 1-[(4-methyl-3-nitrophenyl)sulfonyl]-4-phenylpiperazine on other neurotransmitters and brain systems.
Méthodes De Synthèse
The synthesis of 1-[(4-methyl-3-nitrophenyl)sulfonyl]-4-phenylpiperazine involves the reaction of 4-methyl-3-nitrobenzenesulfonyl chloride with phenylpiperazine in the presence of a base such as triethylamine. The resulting compound is then purified through column chromatography to obtain the pure product.
Applications De Recherche Scientifique
1-[(4-methyl-3-nitrophenyl)sulfonyl]-4-phenylpiperazine has been extensively studied for its various pharmacological properties. It has been shown to have a high affinity for dopamine receptors, which makes it a potential candidate for the treatment of neurological disorders such as Parkinson's disease and schizophrenia. 1-[(4-methyl-3-nitrophenyl)sulfonyl]-4-phenylpiperazine has also been studied for its potential use as a radioligand for imaging dopamine receptors in the brain.
Propriétés
IUPAC Name |
1-(4-methyl-3-nitrophenyl)sulfonyl-4-phenylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4S/c1-14-7-8-16(13-17(14)20(21)22)25(23,24)19-11-9-18(10-12-19)15-5-3-2-4-6-15/h2-8,13H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSWUPDVRKALGTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2-furylmethyl){[2-(methylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}2-propyn-1-ylamine](/img/structure/B5225248.png)
![2-[4-(3,4-dichlorobenzyl)-1-piperazinyl]pyrimidine](/img/structure/B5225256.png)
![2-(3-fluorophenyl)-3-[3-methoxy-4-(2-propyn-1-yloxy)phenyl]acrylonitrile](/img/structure/B5225263.png)

![2-[(2-bromobenzyl)thio]-N-(2-chlorophenyl)acetamide](/img/structure/B5225284.png)
![N-benzyl-1-cyclobutyl-N-{[3-(3-methylbutyl)-1,2,4-oxadiazol-5-yl]methyl}methanamine](/img/structure/B5225295.png)

![3-(anilinosulfonyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methylbenzamide](/img/structure/B5225312.png)
![4-[(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-furoate](/img/structure/B5225318.png)

![4-[(1-acetyl-4-piperidinyl)oxy]-N-{2-[(1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl]ethyl}-3-methoxybenzamide](/img/structure/B5225337.png)

![4-(4-bromo-2-nitrophenyl)-10-(1-methylethylidene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5225354.png)